13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione 13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0860079
InChI: InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)19-15-12(9)13-14(20-15)16(21)18-8-17-13/h2-8H,1H3,(H,17,18,21)
SMILES: CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4
Molecular Formula: C16H11N3OS
Molecular Weight: 293.3 g/mol

13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione

CAS No.:

Cat. No.: VC0860079

Molecular Formula: C16H11N3OS

Molecular Weight: 293.3 g/mol

* For research use only. Not for human or veterinary use.

13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione -

Specification

Molecular Formula C16H11N3OS
Molecular Weight 293.3 g/mol
IUPAC Name 13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione
Standard InChI InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)19-15-12(9)13-14(20-15)16(21)18-8-17-13/h2-8H,1H3,(H,17,18,21)
Standard InChI Key CWHSYSSDRUXETD-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4
Canonical SMILES CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator